N-(2-Methylphenyl)sulfuric diamide
Description
Properties
IUPAC Name |
1-methyl-2-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-4-2-3-5-7(6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRFTVZDJTBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668628 | |
| Record name | N-(2-Methylphenyl)sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68498-08-8 | |
| Record name | N-(2-Methylphenyl)sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methylphenyl)sulfuric diamide can be synthesized through several methodsThis method requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process typically includes the use of sulfur dioxide gas, amines, and oxidants to achieve the desired product. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, where the sulfuric diamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, ammonia, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products have diverse applications in different fields .
Scientific Research Applications
N-(2-Methylphenyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Dimethylsulfamide
- Molecular Formula : C2H8N2O2S | Molecular Weight : 124.16 g/mol
- Structure : Both amine groups of the sulfamide are dimethylated (CH3)2N–SO2–N(CH3)2.
- Key Differences :
N,N-Dimethyl-N'-phenylsulfamide
- Molecular Formula : C8H12N2O2S | Molecular Weight : 200.26 g/mol
- Structure: Features a dimethylamino group (CH3)2N–SO2–NH–C6H5.
- The dimethylamino group introduces steric hindrance, which may reduce reactivity compared to primary amines .
Tolyfluanid
- Molecular Formula : C10H13Cl2FN2O2S2 | Molecular Weight : 365.25 g/mol
- Structure : Contains a dichlorofluoromethylthio group and a 4-methylphenyl substituent: Cl2FCS–SO2–N(CH3)2–NH–C6H4CH3.
- Key Differences :
N-(2-Oxo-2,3-dihydro-4-pyrimidinyl)sulfuric diamide
- Molecular Formula : C4H6N4O3S | Molecular Weight : 174.18 g/mol
- Structure : Sulfamide linked to a 2-oxo-dihydropyrimidinyl heterocycle.
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| N-(2-Methylphenyl)sulfuric diamide* | C7H10N2O2S | 186.23 (estimated) | 2-methylphenyl, primary amines | Research (hypothetical) |
| N,N-Dimethylsulfamide | C2H8N2O2S | 124.16 | Two dimethylamino groups | Chemical synthesis |
| N,N-Dimethyl-N'-phenylsulfamide | C8H12N2O2S | 200.26 | Dimethylamino, phenyl | Agrochemical intermediates |
| Tolyfluanid | C10H13Cl2FN2O2S2 | 365.25 | Dichlorofluoromethyl, 4-methylphenyl | Pesticide (Euparen M®) |
| N-(2-Oxo-pyrimidinyl)sulfamide | C4H6N4O3S | 174.18 | 2-oxo-dihydropyrimidinyl | Pharmaceutical research |
*Calculated data based on structural analogs.
Research Findings and Implications
- Synthetic Routes : Analogous to , sulfamides are synthesized via nucleophilic substitution of amines with sulfonyl chlorides. Steric effects from ortho-substituted phenyl groups (e.g., 2-methylphenyl) may slow reaction kinetics compared to para-substituted analogs .
- Solubility Trends : Dimethylation (e.g., N,N-Dimethylsulfamide) reduces polarity, while phenyl groups enhance lipid solubility. Tolyfluanid’s halogenated structure further decreases water solubility, favoring environmental persistence .
- Bioactivity : Halogen atoms in Tolyfluanid increase electrophilicity, enabling covalent interactions with biological targets. Conversely, the pyrimidinyl derivative’s heterocycle facilitates π-π stacking in enzyme binding pockets .
Biological Activity
N-(2-Methylphenyl)sulfuric diamide, with the chemical formula CHNOS, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfur atom bonded to two nitrogen atoms along with a sulfuric acid moiety. The presence of the 2-methylphenyl group enhances its reactivity and potential applications in various fields.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, which include:
- Direct Sulfonation : Involves the reaction of 2-methylphenylamine with sulfur trioxide.
- Amidation Reactions : Utilizing sulfuric acid derivatives to form the diamide structure.
These methods provide efficient pathways for producing this compound in laboratory settings .
Insecticidal and Fungicidal Properties
Recent studies have highlighted the insecticidal and fungicidal activities of various sulfur-containing compounds, including this compound. The compound's efficacy against pests can be assessed through larvicidal activity tests. For example, a related study on similar compounds demonstrated varying levels of larvicidal activity against Spodoptera litura, a common agricultural pest. The results indicated that compounds with specific functional groups exhibited enhanced bioactivity .
Case Studies
-
Insecticidal Activity : A comparative analysis of various diamides showed that modifications in the chemical structure significantly influenced their biological activity. For instance, compounds with aromatic substitutions similar to this compound demonstrated promising insecticidal properties against third instar larvae of S. litura .
Compound Larvicidal Activity (%) at 72h Larvicidal Activity (%) at 96h 14 46.7 73.3 15a 46.7 53.3 15b 0 0 - Fungicidal Activity : Another study assessed the fungicidal efficacy of related compounds against various fungal strains. While this compound was not specifically tested, its structural analogs displayed varying degrees of effectiveness against pathogens such as Botrytis cinerea and Cytospora sp. .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the methyl group on the phenyl ring appears to enhance its interaction with biological targets, potentially increasing its effectiveness as an insecticide or fungicide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
